Piperazine-1-carboximidamide

Catalog No.
S716087
CAS No.
45695-84-9
M.F
C5H12N4
M. Wt
128.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazine-1-carboximidamide

CAS Number

45695-84-9

Product Name

Piperazine-1-carboximidamide

IUPAC Name

piperazine-1-carboximidamide

Molecular Formula

C5H12N4

Molecular Weight

128.18 g/mol

InChI

InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7)

InChI Key

ZTWBXCGKRKUYSY-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C(=N)N

Canonical SMILES

C1CN(CCN1)C(=N)N

Piperazine-1-carboximidamide is a heterocyclic organic compound characterized by its piperazine ring structure with a carboximidamide functional group. Its molecular formula is C5_5H12_{12}N4_4, and it features two nitrogen atoms in the piperazine ring and an additional nitrogen in the carboximidamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

, similar to other piperazine derivatives. Key reactions include:

  • Acylation: The amine groups can react with acyl halides or acid anhydrides, forming amides. This reaction allows for the introduction of diverse functional groups onto the piperazine ring .
  • Alkylation: Piperazine-1-carboximidamide can be alkylated by reacting with alkyl halides, resulting in the substitution of hydrogen atoms on the amine groups with alkyl chains .
  • N-Oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides .
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes with metal ions, enhancing its reactivity and stability .

Research indicates that piperazine-1-carboximidamide exhibits significant biological activity, particularly in neuropharmacology. It has been shown to selectively increase brain agmatine concentration, which may have implications for neuroprotective effects and cognitive function enhancement . Additionally, studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Piperazine-1-carboximidamide can be synthesized through various methods:

  • Direct Reaction with Cyanamide: One common method involves reacting piperazine with cyanamide under controlled conditions to yield piperazine-1-carboximidamide.
  • Functionalization of Piperazine Derivatives: Modifying existing piperazine derivatives through acylation or alkylation reactions can also lead to the formation of piperazine-1-carboximidamide .

Piperazine-1-carboximidamide has several applications in medicinal chemistry:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting neurological conditions.
  • Research Tool: It serves as a tool compound in biochemical research to study neurotransmitter systems and their interactions.

Several compounds share structural similarities with piperazine-1-carboximidamide. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
PiperazineBasic piperazine ringLacks carboximidamide group
4-(4-Chlorophenyl)piperazineSubstituted piperazineContains a chlorophenyl group
PiperidineSaturated heterocycleLacks the nitrogen substitution at position 1
1-(2-Methylphenyl)piperazineAromatic substitutionDifferent aromatic substituents

Piperazine-1-carboximidamide stands out due to its specific functional group that enhances its biological activity and potential therapeutic uses.

XLogP3

-1.4

Wikipedia

Piperazine-1-carboximidamide

Dates

Modify: 2023-08-15

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